2-Chloropyrazine

Catalog No.
S602887
CAS No.
14508-49-7
M.F
C4H3ClN2
M. Wt
114.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropyrazine

CAS Number

14508-49-7

Product Name

2-Chloropyrazine

IUPAC Name

2-chloropyrazine

Molecular Formula

C4H3ClN2

Molecular Weight

114.53 g/mol

InChI

InChI=1S/C4H3ClN2/c5-4-3-6-1-2-7-4/h1-3H

InChI Key

GELVZYOEQVJIRR-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)Cl

Synonyms

Chloropyrazine; Pyrazin-2-yl Chloride

Canonical SMILES

C1=CN=C(C=N1)Cl

Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives

Specific Scientific Field: Pharmaceutical Sciences, specifically Antimicrobial and Antiproliferative Activities.

Summary of the Application: Chloropyrazine-tethered pyrimidine derivatives were synthesized and evaluated for their antimicrobial and antiproliferative activities .

Methods of Application or Experimental Procedures: The derivatives were synthesized and their activities were evaluated through in vitro testing, molecular docking, and in-silico drug-likeness studies .

Results or Outcomes: The antiproliferative activity of the target hybrids was superior to the antimicrobial activity. Some compounds showed greater antimicrobial activity than the standard drugs . For instance, compound 31 containing a 2″,4″-dichlorophenyl ring, showed the most potent antibacterial and antifungal activities (MIC 45.37 µM), followed by compounds 25 and 30 bearing 4″-nitrophenyl and 2″,4″-difluorophenyl scaffolds with minimum inhibitory concentrations (MIC) values of 48.67 µM and 50.04 µM, respectively . Compound 35, containing a bioisosteric 2″-pyridinyl ring, showed the most potent antiproliferative activity against the prostate cancer cell line (DU-145) with an IC 50 value of 5 ± 1 µg/mL .

Enhanced Performance of Lithium-Sulfur Batteries with Chloropyrazine Additives

Specific Scientific Field: Mechanical Engineering Science, specifically Energy Storage Materials.

Summary of the Application: Chloropyrazine-based electrolyte additives were introduced to enhance the performance of lithium-sulfur batteries .

Methods of Application or Experimental Procedures: A class of chloropyrazine-based electrolyte additives was introduced to address the challenges faced by the commercialization of lithium-sulfur batteries due to uncontrolled lithium deposition and lithium polysulfides (LiPSs) shuttling .

Results or Outcomes: The presence of chloropyrazine facilitated the formation of a robust and smooth organic-inorganic hybrid solid-electrolyte interface (SEI) enriched with LiCl . This SEI layer enabled reversible lithium plating/stripping, suppressed dendrite growth, and protected the lithium anode from detrimental side reactions with LiPSs . LSBs incorporating chloropyrazine additives demonstrated outstanding high-rate performance and long-term cycling stability, with over 800 cycles at 1 C rate and a capacity retention of 81.6 % .

2-Chloropyrazine is a heterocyclic organic compound characterized by its pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms. Its chemical formula is C4H3ClN2C_4H_3ClN_2 and it is classified under the category of chlorinated pyrazines. The compound has a molecular weight of approximately 116.53 g/mol. It appears as a colorless to light yellow liquid and has a boiling point in the range of 153-154 °C .

  • Chloropyrazine is a flammable liquid with a flash point of 57 °C [].
  • It may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation [].
  • Always handle chloropyrazine with appropriate personal protective equipment in a well-ventilated fume hood.
, particularly nucleophilic substitutions due to the presence of the chlorine atom. One significant reaction involves its interaction with amines, leading to the formation of substituted pyrazines. For instance, 2-chloropyrazine reacts with morpholine in the presence of solvents and bases, facilitating an SNAr (nucleophilic aromatic substitution) reaction . Additionally, it can undergo cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with arylboronic acids in the presence of palladium catalysts to form biaryl compounds .

Research indicates that 2-chloropyrazine exhibits notable biological activity. It has been studied for its potential use in pharmaceuticals, particularly as a cardiotonic agent . The compound's derivatives have shown promise in various biological assays, indicating potential applications in drug development.

Several methods exist for synthesizing 2-chloropyrazine:

  • Chlorination of Pyrazine: This method involves the direct chlorination of pyrazine using chlorine gas or chlorinating agents.
  • Nucleophilic Substitution: 2-Chloropyrazine can be synthesized through nucleophilic substitution reactions involving pyrazine derivatives and chlorinating agents .
  • Steam Distillation: A method involving the extraction of 2-chloropyrazine from reaction mixtures using water and sodium hydroxide followed by purification through steam distillation has also been documented .

2-Chloropyrazine finds applications across various fields:

  • Pharmaceuticals: It is utilized in drug formulation due to its biological activity.
  • Flavoring and Perfumery: The compound is used in the flavoring industry for its aromatic properties .
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.

Interaction studies involving 2-chloropyrazine have focused on its reactivity with nucleophiles and its behavior in various chemical environments. For example, studies have demonstrated that 2-chloropyrazine can form stable complexes with different amines under specific conditions, highlighting its potential utility in organic synthesis .

Similar compounds to 2-chloropyrazine include:

  • Pyrazine: Lacks chlorine but shares structural characteristics.
  • 3-Chloropyrazine: Similar structure with chlorine at a different position on the pyrazine ring.
  • 2-Bromopyrazine: Contains bromine instead of chlorine, affecting reactivity.

Comparison Table

CompoundStructureUnique Features
2-ChloropyrazineC4H3ClN2Chlorinated at position 2
PyrazineC4H4N2No halogen substituent
3-ChloropyrazineC4H3ClN2Chlorinated at position 3
2-BromopyrazineC4H3BrN2Brominated at position 2

The uniqueness of 2-chloropyrazine lies in its specific reactivity patterns due to the positioning of the chlorine atom on the pyrazine ring, which influences both its chemical behavior and biological activity.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

113.9984758 g/mol

Monoisotopic Mass

113.9984758 g/mol

Boiling Point

153.5 °C

Heavy Atom Count

7

LogP

0.7 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.96%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

14508-49-7

Wikipedia

2-chloropyrazine

General Manufacturing Information

Pyrazine, 2-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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